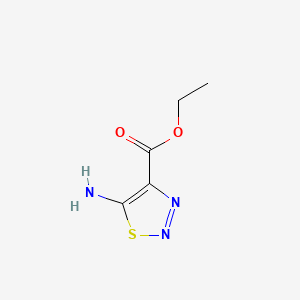

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.3 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-aminothiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGOHJWUTNKRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365337 | |

| Record name | ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665823 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6440-02-4, 1935987-44-2 | |

| Record name | ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6440-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl 5-imino-2,5-dihydro-1,2,3-thiadiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of the predominant synthetic pathway for Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] The synthesis is a robust two-step process commencing with the nitrosation of ethyl cyanoacetate to form the key intermediate, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). This is followed by a dehydrative cyclization using thionyl chloride, a mechanism analogous to the Hurd-Mori reaction, to yield the target 1,2,3-thiadiazole. This document elucidates the underlying reaction mechanisms, provides detailed, field-proven experimental protocols, and offers insights into process optimization and safety considerations for researchers and drug development professionals.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is elegantly achieved through a two-stage process. This strategy is predicated on the initial formation of a highly reactive oxime intermediate, which possesses the requisite arrangement of atoms for subsequent cyclization into the thiadiazole ring system.

-

Stage 1: Precursor Synthesis. The process begins with the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, a critical oxime intermediate commonly known as Oxyma.[3][4] This is achieved via the nitrosation of the active methylene group in ethyl cyanoacetate.

-

Stage 2: Heterocyclic Ring Formation. The synthesized oxime undergoes a cyclization reaction with thionyl chloride (SOCl₂). In this key step, thionyl chloride serves a dual role: it acts as a dehydrating agent to activate the oxime and as the sulfur source for the formation of the 1,2,3-thiadiazole ring.[1][5]

This strategic division allows for high-purity isolation of the intermediate, which directly contributes to a higher yield and cleaner conversion in the final, more complex cyclization step.

Figure 1: High-level experimental workflow for the synthesis.

The Core Mechanism: From Oxime to Thiadiazole

The conversion of Ethyl 2-cyano-2-(hydroxyimino)acetate to the target thiadiazole via thionyl chloride is a fascinating example of heterocyclic chemistry. While not a classical Hurd-Mori reaction which starts from a hydrazone, the underlying principle of cyclization with thionyl chloride is analogous.[6][7]

The mechanism proceeds through several distinct steps:

-

Activation of the Oxime: The reaction initiates with a nucleophilic attack from the oxygen atom of the oxime's hydroxyl group onto the electrophilic sulfur atom of thionyl chloride.[8][9] This displaces a chloride ion and forms a chlorosulfite ester intermediate, converting the hydroxyl group into an excellent leaving group.

-

Intramolecular Cyclization: The nitrogen atom of the nitrile group, acting as an internal nucleophile, attacks the sulfur atom. This step is the key ring-forming event. The literature suggests that the reaction of oximes can proceed via SN2-type mechanisms on the sp2 nitrogen.[10] In this context, the electrophilicity of the sulfur atom, enhanced by the remaining chlorine atom, facilitates this intramolecular cyclization.

-

Rearrangement and Aromatization: The cyclic intermediate undergoes rearrangement. A chloride ion abstracts the proton from the nitrogen, initiating a cascade that leads to the elimination of sulfur monoxide (which is unstable and may disproportionate or react further) and hydrogen chloride. The driving force for this step is the formation of the stable, aromatic 1,2,3-thiadiazole ring.

Figure 2: Conceptual diagram of the core cyclization mechanism.

Field-Proven Experimental Protocols

The following protocols are consolidated from established methodologies and are designed for reproducibility and safety.[3][11][12]

Safety Precautions: Handling Thionyl Chloride

Thionyl chloride (SOCl₂) is a highly corrosive and toxic reagent that reacts violently with water, releasing toxic gases like sulfur dioxide and hydrogen chloride.[13][14] All operations must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear solvent-resistant gloves, a lab coat, and tightly fitting safety goggles with a face shield.[15]

-

Handling: Use and store under an inert atmosphere (e.g., nitrogen or argon). Keep away from water and sources of ignition.[16][17]

-

Emergency: An emergency shower and eyewash station must be immediately accessible.[13] In case of skin contact, wash immediately with copious amounts of water.

Stage 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

This procedure details the nitrosation of ethyl cyanoacetate.[3][18]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl Cyanoacetate | 113.12 | 5.0 g | 44.2 |

| Sodium Nitrite (NaNO₂) | 69.00 | 2.87 g | 41.5 |

| Acetic Acid | 60.05 | 8 mL | - |

| Water | 18.02 | 50 mL | - |

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium nitrite in 50 mL of distilled water.

-

Reaction Setup: In a separate flask, dissolve ethyl cyanoacetate in 8 mL of acetic acid. Cool this solution in an ice-water bath to 0-5°C.

-

Controlled Addition: Slowly add the aqueous sodium nitrite solution dropwise to the stirred ethyl cyanoacetate solution. The key is to maintain the internal temperature below 5°C to control the exothermic reaction and prevent ester hydrolysis.[3] The reaction pH should be maintained around 4.5.[18]

-

Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours to ensure the reaction proceeds to completion. A yellow crystalline solid may precipitate.

-

Workup: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with cold water.

-

Purification: The crude product can be purified by recrystallization from boiling water or an ethanol/water mixture to yield white to light yellow crystals.[12][18] The expected yield is approximately 87%.[18]

Stage 2: Synthesis of this compound

This protocol describes the cyclization of the Oxyma intermediate.[1][5]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Ethyl 2-cyano-2-(hydroxyimino)acetate | 142.11 | 5.0 g | 35.2 |

| Thionyl Chloride (SOCl₂) | 118.97 | 8.4 g (5.1 mL) | 70.4 |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: In a dry 100 mL round-bottom flask under an inert atmosphere, suspend the dried Ethyl 2-cyano-2-(hydroxyimino)acetate in 50 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension in an ice-water bath to 0°C with vigorous stirring. A slurry will typically form.[19]

-

Reagent Addition: Add thionyl chloride (2.0 equivalents) dropwise to the stirred suspension over 30 minutes. Causality Note: A slow, controlled addition is critical to manage the evolution of HCl gas and the exothermic nature of the initial reaction.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl. Perform this step in the fume hood as significant gas evolution will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.[5]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value |

| Molecular Formula | C₅H₇N₃O₂S[20] |

| Molecular Weight | 173.19 g/mol [20] |

| Appearance | White to off-white solid |

| ¹H-NMR (DMSO-d₆) | δ ~7.8 (s, 2H, NH₂), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃) |

| ¹³C-NMR (DMSO-d₆) | δ ~160 (C=O), 158 (C5-NH₂), 135 (C4-COO), 61 (CH₂), 14 (CH₃) |

| Mass Spec (ESI) | m/z: 174.03 [M+H]⁺ |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

References

- BenchChem. (2025). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)

- State of New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. NJ.gov.

- Sigma-Aldrich. (n.d.). Safety Data Sheet: Thionyl chloride. Sigma-Aldrich.

- Carl ROTH. (2024).

- Carl ROTH. (n.d.).

- ChemicalBook. (n.d.).

- ChemicalBook. (n.d.). ethyl (E)-2-cyano-2-(hydroxyimino)

- PrepChem. (n.d.). Preparation of ethyl (hydroxyimino)

- Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Wikipedia.

- Request PDF. (n.d.). An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction.

- BenchChem. (2025). Technical Support Center: Synthesis of 1,2,3-Thiadiazoles. Benchchem.

- Hosny, M. A., El-Sayed, T. H., & El-Sawi, E. A. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287.

- Enamine. (n.d.). Oxyma. Enamine.

- MDPI. (2021).

- National Institutes of Health. (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. NIH.

- Wikipedia. (n.d.).

- MDPI. (2025).

- ACS Publications. (1971). Chlorination of oximes. I. Reaction and mechanism of the chlorination of oximes in commercial chloroform and methylene chloride. The Journal of Organic Chemistry.

- ResearchGate. (n.d.). Green region-selective synthesis of 5-amino-1,2,4-thiadiazoles.

- PubChem. (n.d.).

- Google Patents. (n.d.). US4269982A - Process for preparing 5-amino-1,2,3-thiadiazoles.

- Chemistry LibreTexts. (2023). Thionyl Chloride. Chemistry LibreTexts.

- Henry Rzepa's Blog. (2012). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Ch.imperial.

- Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- YouTube. (2013). Reaction with Thionyl Chloride. YouTube.

- National Institutes of Health. (n.d.).

- TCI Chemicals. (n.d.).

- National Institutes of Health. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. NIH.

- ResearchGate. (2025). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives.

- ResearchGate. (n.d.). Scheme 1: Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis....

- MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)

- Organic Syntheses Procedure. (n.d.).

- PubChem. (n.d.). 5-Amino-1,2,4-thiadiazole. PubChem.

- Santa Cruz Biotechnology. (n.d.).

- PubChemLite. (n.d.).

- National Institutes of Health. (n.d.). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. NIH.

- RSC Publishing. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxyma - Enamine [enamine.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. ethyl (E)-2-cyano-2-(hydroxyimino)acetate synthesis - chemicalbook [chemicalbook.com]

- 12. prepchem.com [prepchem.com]

- 13. nj.gov [nj.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. westliberty.edu [westliberty.edu]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

- 20. scbt.com [scbt.com]

Foreword: The Emergence of the 1,2,3-Thiadiazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

The landscape of heterocyclic chemistry is continually evolving, driven by the pursuit of novel molecular architectures with unique functional properties. Among these, the 1,2,3-thiadiazole ring system has carved a significant niche. While its isomers, particularly 1,3,4-thiadiazole, have been extensively studied, the 1,2,3-thiadiazole core offers a distinct electronic and steric profile that has captured the interest of researchers in agrochemicals, materials science, and, most notably, medicinal chemistry.[1][2] This guide focuses on a key exemplar of this class: This compound .

This molecule is not merely a laboratory curiosity; it is a versatile synthetic intermediate and a foundational building block for creating libraries of bioactive compounds. The strategic placement of an amino group at the C5 position and an ethyl carboxylate at the C4 position provides two orthogonal handles for chemical modification, enabling a systematic exploration of chemical space. This guide provides an in-depth analysis of its synthesis, physicochemical properties, reactivity, and its burgeoning role in the development of next-generation therapeutic agents.

Synthesis and Molecular Architecture

The construction of the 1,2,3-thiadiazole ring is a classic challenge in heterocyclic synthesis. Several named reactions exist, but the most prominent and mechanistically insightful is the Hurd-Mori synthesis.[1][3] This reaction, or variations thereof, remains a cornerstone for accessing this scaffold.

The Hurd-Mori Synthesis: A Foundational Approach

The Hurd-Mori reaction involves the cyclization of hydrazone derivatives, typically N-acyl or N-tosyl hydrazones, with thionyl chloride (SOCl₂) to form the 1,2,3-thiadiazole ring.[3][4] The choice of precursor is critical; the reaction's success often hinges on the electronic nature of the substituents. For instance, the presence of electron-withdrawing groups on the nitrogen of the precursor can significantly facilitate the cyclization process.[5]

A plausible and efficient pathway to this compound involves a reaction between a suitably activated C-C-S building block and a source of diazotization, a strategy that leverages the principles of diazo transfer reactions.[6]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for the target compound.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is paramount for its application in synthesis and biological screening.

Core Physicochemical Properties

The properties of this compound are summarized below. This data is essential for designing reaction conditions, purification protocols, and formulation studies.

| Property | Value | Source |

| CAS Number | 6440-02-4 | [7][8] |

| Molecular Formula | C₅H₇N₃O₂S | [7] |

| Molecular Weight | 173.19 g/mol | [7] |

| Appearance | Off-white to yellow crystalline solid | Supplier Data |

| Melting Point | Not consistently reported; varies by purity | - |

| Solubility | Soluble in DMSO, DMF, moderately soluble in hot ethanol | General Heterocycle Behavior |

Spectroscopic Signature

The structural features of the molecule give rise to a distinct spectroscopic fingerprint, which is crucial for reaction monitoring and quality control.

| Technique | Expected Signature |

| ¹H NMR | ~4.3 ppm (quartet, 2H): -O-CH₂ -CH₃~1.3 ppm (triplet, 3H): -O-CH₂-CH₃ ~7.5-8.5 ppm (broad singlet, 2H): -NH₂ |

| ¹³C NMR | ~160-165 ppm: Ester C =O~155-160 ppm: C 5-NH₂~130-135 ppm: C 4-COOEt~61 ppm: -O-CH₂ -CH₃~14 ppm: -O-CH₂-CH₃ |

| FT-IR (cm⁻¹) | ~3400-3200: N-H stretching (asymmetric & symmetric)~1720-1700: C=O stretching (ester)~1620: N-H bending (scissoring)~1550-1400: C=N and N=N ring stretching |

| Mass Spec (EI) | m/z 173: Molecular Ion [M]⁺Fragments corresponding to loss of -OEt, -COOEt, and ring fragmentation. |

Note: Predicted chemical shifts are based on analogous structures and standard chemical shift tables. Actual values may vary depending on the solvent and instrument.[5][9]

Reactivity and Derivatization Potential

The true value of this compound lies in its capacity as a scaffold for chemical elaboration. The amino and ester groups serve as versatile reaction sites.

-

N-Functionalization: The 5-amino group is a potent nucleophile. It readily undergoes acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and can be used to form ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively.[10] These transformations are fundamental in medicinal chemistry for modulating properties like solubility, lipophilicity, and target engagement.

-

Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This acid can then be coupled with amines to form a diverse array of amides, a common strategy in drug discovery to introduce new pharmacophoric elements and build molecular complexity.

-

Ring Stability: The 1,2,3-thiadiazole ring is generally stable under many reaction conditions, including those involving acids, bases, and common oxidizing or reducing agents, making it a robust scaffold for multi-step synthesis.[1]

Derivatization Pathways Diagram

Caption: Diverse biological roles of the 1,2,3-thiadiazole core.

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides validated, step-by-step methodologies for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of this compound

(Based on the Hurd-Mori principle and related diazo-transfer reactions) [4][6]

-

Precursor Formation: To a solution of ethyl 2-cyanoacetate (1.0 equiv) in anhydrous toluene, add Lawesson's reagent (0.5 equiv). Reflux the mixture for 4-6 hours, monitoring by TLC until the starting material is consumed. Cool the reaction, filter to remove solid byproducts, and concentrate the filtrate under reduced pressure to yield crude ethyl 2-cyano-2-thioxoacetate. Use this intermediate directly in the next step.

-

Cyclization: Dissolve the crude thioamide intermediate in anhydrous ethanol. Cool the solution to 0 °C in an ice bath. Add sodium ethoxide (1.1 equiv) portion-wise, followed by the dropwise addition of p-toluenesulfonyl azide (tosyl azide, 1.05 equiv) while maintaining the temperature below 5 °C.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-18 hours. The formation of the product can be monitored by TLC.

-

Work-up and Purification: Quench the reaction by pouring it into ice-cold water. The product will often precipitate. Collect the solid by vacuum filtration. If no precipitate forms, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Final Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol/water to afford the title compound as a pure solid.

Protocol 2: N-Acetylation of this compound

-

Setup: Dissolve this compound (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 equiv).

-

Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.1 equiv) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion via TLC.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product, Ethyl 5-acetamido-1,2,3-thiadiazole-4-carboxylate, can be purified by recrystallization or silica gel chromatography.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a powerful platform for innovation. Its robust and accessible synthesis, combined with strategically placed functional groups, provides chemists with a reliable tool for generating molecular diversity. The proven track record of the 1,2,3-thiadiazole scaffold in modulating a wide range of biological processes underscores the immense potential of this compound. For researchers, scientists, and drug development professionals, it represents a key intermediate on the path to discovering novel therapeutics and agrochemicals that can address pressing global challenges.

References

-

Hurd–Mori 1,2,3-thiadiazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

Shafi, S., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]

-

Turner, M., et al. (2010). Synthesis of Pyrrolo[2,3-d]t[3][4][5]hiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules. Available at: [Link]

-

Thuc, D. N. (2020). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. Available at: [Link]

-

Yüksek, M. F. (2021). Thiadiazoles and Their Properties. ISRES Publishing. Available at: [Link]

-

Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Adiwish, W. M., et al. (2022). Synthesis of 1,3,4-thiadiazoles 12a-f. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. PubChem. Retrieved from [Link]

-

Bakulev, V. A., et al. (2000). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (2019). Supporting Information for [Article Title]. RSC Publishing. Available at: [Link]

-

Oniga, S., et al. (2008). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Revue Roumaine de Chimie. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-thiadiazoles. Retrieved from [Link]

-

Orellana-Paucar, A. M., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Amino-1,2,4-thiadiazole. PubChem. Retrieved from [Link]

-

Al-Masoudi, W. A., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies. Available at: [Link]

-

Wiley. (n.d.). Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate. SpectraBase. Retrieved from [Link]

-

Al-Jbouri, F. K. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. NeuroQuantology. Available at: [Link]

-

Drapak, I., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]

-

Noolvi, M. N., et al. (2014). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Arabian Journal of Chemistry. Available at: [Link]

-

Kumar, R., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Pharmaceuticals. Available at: [Link]

-

Oniga, S., et al. (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules. Available at: [Link]

-

Kumar, D., et al. (2012). Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazolopeptides as Potent Antitubercular Agents. ResearchGate. Available at: [Link]

-

Al-Amiery, A. A. (2012). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

Sources

- 1. isres.org [isres.org]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update [mdpi.com]

- 5. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. 5-AMINO-1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER | 6440-02-4 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate: A Technical Guide for Researchers

Introduction

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,2,3-thiadiazole ring is a key structural motif in a variety of biologically active molecules. A thorough understanding of the spectroscopic properties of this compound is paramount for its synthesis, characterization, and the development of new chemical entities. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

The Versatile Scaffold: An In-depth Technical Guide to Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

Introduction: The Unassuming Power of the 1,2,3-Thiadiazole Core

In the vast landscape of heterocyclic chemistry, the 1,2,3-thiadiazole ring system stands out as a unique and valuable scaffold, particularly for applications in medicinal and agricultural chemistry.[1] Though discovered in the late 19th century, its derivatives continue to attract significant attention due to their broad spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[1] This guide focuses on a key building block within this chemical class: Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS No. 6440-02-4).

This molecule is of particular interest to researchers and drug development professionals due to its trifunctional nature. It possesses a stable 1,2,3-thiadiazole core, a reactive primary amine at the 5-position, and an ester group at the 4-position. This arrangement provides multiple handles for synthetic modification, allowing for the systematic construction of diverse molecular libraries. This guide will provide an in-depth exploration of its synthesis, properties, reactivity, and its proven utility as a starting material for pharmacologically relevant compounds.

Physicochemical and Spectroscopic Characterization

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.

| Property | Value | Source(s) |

| CAS Number | 6440-02-4 | [2] |

| Molecular Formula | C₅H₇N₃O₂S | [2] |

| Molecular Weight | 173.19 g/mol | [2] |

| Appearance | Data not available in cited sources | |

| Melting Point | Data not available in cited sources | |

| Solubility | Data not available in cited sources |

Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz) δ: Spectroscopic data for the parent compound is not fully detailed in the provided search results. However, analysis of derivatives allows for expected peak characteristics. One would anticipate signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and a broad singlet for the -NH₂ protons. The specific shifts would require experimental verification.

-

¹³C NMR (DMSO-d₆, 100MHz) δ: Based on derivative data, characteristic peaks for the ethyl ester carbonyl, the two carbons of the ethyl group, and the two distinct carbons of the thiadiazole ring are expected.[3]

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): Key vibrational bands would be expected for the N-H stretching of the primary amine, C=O stretching of the ester, and characteristic absorptions for the C=N and N-N bonds within the thiadiazole ring.[3]

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be expected at m/z 173, corresponding to the molecular weight of the compound.[3]

Core Synthesis Methodologies

The synthesis of the 1,2,3-thiadiazole ring is a well-established field, with several named reactions providing access to this scaffold. For this compound specifically, two primary methods are documented in the authoritative text, "The Chemistry of 1,2,3-Thiadiazoles".[4][5]

The Wolff Synthesis (Cyclization of α-Diazo Thiocarbonyls)

The Wolff synthesis provides a robust route to 5-amino-1,2,3-thiadiazoles. The general principle involves the cyclization of an α-diazo thiocarbonyl compound. For the title compound, this involves the reaction of an appropriate α-diazo precursor with a source of sulfur.[1][5]

A representative procedure starts with ethyl diazoacetate.[1] The diazo compound is reacted with a thionating agent in a suitable solvent, typically at low temperatures, to facilitate the cyclization and formation of the 5-amino-1,2,3-thiadiazole ring.[1]

Experimental Protocol: Representative Wolff Synthesis [1]

-

Step 1: In a three-necked flask equipped with a mechanical stirrer, thermometer, and gas inlet, dissolve ethyl diazoacetate (0.1 mol) in absolute ethanol (100 ml).

-

Step 2: Cool the solution to a temperature range of -5 to 0 °C using an ice-salt bath.

-

Step 3: Introduce a suitable thionating agent (e.g., a source of hydrogen sulfide or an equivalent reagent) while maintaining the low temperature.

-

Step 4: Monitor the reaction by appropriate means (e.g., TLC) until the starting material is consumed.

-

Step 5: Upon completion, the reaction is quenched, and the product is isolated through standard workup procedures, which may include extraction and purification by crystallization or chromatography.

The Pechmann Synthesis (Cycloaddition of Diazoalkanes)

The Pechmann synthesis offers an alternative pathway, relying on the 1,3-dipolar cycloaddition of a diazoalkane onto a carbon-sulfur double bond.[5] This method is also cited as a viable route to this compound.[4][5] The causality behind this experimental choice lies in the predictable reactivity of diazo compounds with thiocarbonyls to form the stable five-membered heterocyclic ring.

Conceptual Workflow: Pechmann & Wolff Syntheses

Caption: Core synthetic routes to the target compound.

Reactivity and Downstream Applications in Drug Development

The true value of this compound lies in its capacity to serve as a versatile intermediate. The distinct reactivity of the C5-amine and the C4-ester allows for selective, stepwise modifications to build molecular complexity.

Amide Bond Formation at the C5-Amine

The primary amine at the 5-position is a potent nucleophile, readily participating in acylation reactions with carboxylic acids, acid chlorides, or anhydrides to form stable amide bonds. This is a cornerstone reaction in medicinal chemistry for linking different pharmacophores.

Application Example: Synthesis of USP36 Inhibitors

A patent for novel inhibitors of Ubiquitin Specific Peptidase 36 (USP36), a potential target in oncology, explicitly uses this compound as a key starting material.[6]

Experimental Protocol: Acylation of the C5-Amine [6]

-

Step 1: Reagent Preparation: To a stirred mixture of this compound (1.0 eq) and a substituted carboxylic acid (e.g., 5-(trifluoromethyl)pyridine-3-carboxylic acid, 1.2 eq) in pyridine, cool the solution to 0 °C under a nitrogen atmosphere.

-

Step 2: Activation & Coupling: Add a coupling agent, such as phosphorus oxychloride (POCl₃), dropwise to the cooled mixture. The POCl₃ activates the carboxylic acid, facilitating the nucleophilic attack by the amine.

-

Step 3: Reaction & Workup: Allow the reaction to proceed until completion. The resulting product, an N-acylated thiadiazole, is then isolated.

-

Step 4: Further Modification: The ethyl ester of this intermediate can then be hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with another amine to yield the final, complex inhibitor molecule.

Workflow: Elaboration into a USP36 Inhibitor

Caption: Synthetic pathway from the core scaffold to a complex bioactive molecule.

Annulation Reactions for Fused Heterocycles

The juxtaposition of the amino and ester functionalities allows for cyclization reactions to form fused heterocyclic systems. These annulated products often mimic the core structures of endogenous molecules like purines, making them attractive candidates for antiviral and anticancer agents.

Application Example: Synthesis of Pyrazolo[1,5-a][1][3][6]thiadiazolo[4,5-e]pyrimidines

Research has demonstrated that this compound can be used in a three-component synthesis to generate 1,2,3-thiadiazolo[5,4-d]pyrimidines.[7] These fused systems are structural analogs of purines and have been investigated for their antiviral activities.[7] A related synthetic strategy leads to the formation of pyrazolo[1,5-a][1][3][6]thiadiazolo[4,5-e]pyrimidin-4(5H)-ones.[8] This transformation underscores the utility of the title compound in creating complex, polycyclic systems of high medicinal interest. The causality for this approach is rooted in the principle of bioisosterism, where replacing a key structural motif (like the imidazole ring in purines) with a thiadiazole can modulate biological activity, solubility, and metabolic stability.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its established synthesis and trifunctional nature provide a reliable and versatile platform for the generation of novel, biologically active compounds. The successful incorporation of this scaffold into complex molecules targeting enzymes like USP36 and its use in constructing purine bioisosteres highlight its significant potential.[6][7] As researchers continue to probe the vast chemical space accessible from this starting material, it is highly probable that new derivatives with potent and selective activities against a range of therapeutic targets will emerge, further cementing the importance of the 1,2,3-thiadiazole core in modern medicinal chemistry.

References

-

The Royal Society of Chemistry. Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Available from: [Link]

- Google Patents. WO2020223548A1 - Inhibiting usp36.

-

Wiley. The Chemistry of 1,2,3-Thiadiazoles, Volume 62. Available from: [Link]

-

Wiley. The Chemistry of 1,2,3-Thiadiazoles, Volume 62. Available from: [Link]

-

PubChem. Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. National Center for Biotechnology Information. Available from: [Link]

- Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell, 37(1), 33-45.

- Bakulev, V. A., & Dehaen, W. (2004). Advances in the Syntheses of Bioactive Fused 1,2,3-Triazoles and 1,2,3-Thiadiazoles. Arkivoc, 2004(5), 14-26.

-

MDPI. Biological Activity of Naturally Derived Naphthyridines. Available from: [Link]

-

SYNTHESIS OF 5-(5-AMINO-1H-PYRAZOL-1-YL)- 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTERS AND THEIR CYCLIZATION INTO PYRAZOLO[1,5-a][1][3][6]THIADIAZOLO[4,5-e]PYRIMIDIN-4(5H)-ONES. Chemistry of Heterocyclic Compounds. Available from: [Link]

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons. Available from: [Link]

- Pevzner, L. M., Maadadi, R., & Petrov, M. L. (2015). Synthesis of alkyl 2-aminomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate and pseudopeptides on its basis. Russian Journal of General Chemistry, 85(4), 934-939.

- El-Gazzar, A. B. A., et al. (2007). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. Archiv der Pharmazie, 340(10), 535-541.

- Li, Y., et al. (2016). Synthesis and biological activities of (E)-β-farnesene analogues containing 1,2,3-thiadiazole. Chinese Chemical Letters, 27(8), 1223-1226.

- Zhang, Y., et al. (2024).

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. rsc.org [rsc.org]

- 4. wiley.com [wiley.com]

- 5. download.e-bookshelf.de [download.e-bookshelf.de]

- 6. WO2020223548A1 - Inhibiting usp36 - Google Patents [patents.google.com]

- 7. nioch.nsc.ru [nioch.nsc.ru]

- 8. View of SYNTHESIS OF 5-(5-AMINO-1<i>H</i>-PYRAZOL-1-YL)- 1,2,3-THIADIAZOLE-4-CARBOXYLIC ACID ETHYL ESTERS AND THEIR CYCLIZATION INTO PYRAZOLO[1,5-<i>a</i>][1,2,3]THIADIAZOLO[4,5-<i>e</i>]PYRIMIDIN-4(5<i>H</i>)-ONES [hgs.osi.lv]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful application in research and development. This guide provides a detailed exploration of the known and extrapolated characteristics of this molecule. We will delve into the theoretical underpinnings of its solubility in various solvent systems and examine the inherent stability of the 1,2,3-thiadiazole core, a structure known for its unique chemical reactivity. This document synthesizes available data on related compounds to offer predictive insights and furnishes detailed, field-proven methodologies for the empirical determination of these critical parameters. Our objective is to equip researchers with the foundational knowledge and practical tools necessary to effectively handle, formulate, and develop applications for this compound.

Introduction: The Significance of this compound

Heterocyclic compounds form the bedrock of many therapeutic agents, and thiadiazole derivatives have garnered significant attention for their diverse pharmacological activities.[1][2] this compound, with its distinct 1,2,3-thiadiazole ring, presents a unique scaffold for the design of novel bioactive molecules. The 1,2,3-thiadiazole moiety is of great theoretical and practical interest, in part due to its potential for thermal and photochemical decomposition, which distinguishes it from its other thiadiazole isomers.[3] The amino and ethyl carboxylate substitutions on this core structure further influence its chemical behavior, making a thorough understanding of its solubility and stability profiles essential for any research endeavor.

This guide will first establish the known physicochemical properties of the target compound and its close isomers. Subsequently, we will explore the anticipated solubility in aqueous and organic media, followed by a critical analysis of its stability under various stress conditions. Finally, we will provide robust, step-by-step protocols for the experimental determination of these properties, ensuring data integrity and reproducibility.

Physicochemical Properties: A Comparative Overview

While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer some of its properties from its chemical structure and by comparing it with its well-characterized isomer, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate.

| Property | This compound | Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (Isomer) |

| Molecular Formula | C₅H₇N₃O₂S[4] | C₅H₇N₃O₂S[5] |

| Molecular Weight | 173.19 g/mol [4] | 173.20 g/mol [5] |

| CAS Number | 6440-02-4[4] | 64837-53-2[5] |

| Computed XLogP3 | Not Available | 0.6[5] |

| Hydrogen Bond Donors | 1 (from the amino group) | 1 (from the amino group) |

| Hydrogen Bond Acceptors | 4 (2xN, 2xO) | 4 (2xN, 2xO) |

The presence of an amino group and ester functionality suggests the potential for both hydrogen bond donation and acceptance, which will play a significant role in its solubility in protic solvents. The overall polarity, which can be estimated by parameters like XLogP3, will dictate its solubility in non-polar organic solvents.

Solubility Profile: Theoretical Considerations and Practical Approaches

The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics in synthesis to bioavailability in biological systems.

Aqueous Solubility

The aqueous solubility of this compound is expected to be influenced by pH. The amino group can be protonated under acidic conditions, forming a more soluble salt. Conversely, the ester group could be susceptible to hydrolysis under strongly basic conditions, which would also affect solubility.

Factors Influencing Aqueous Solubility:

-

pH: Solubility is likely to be lowest at the isoelectric point and increase in acidic and basic solutions.

-

Temperature: For most solids, solubility increases with temperature.

-

Ionic Strength: The presence of salts can either increase or decrease solubility (salting-in or salting-out effects).

Solubility in Organic Solvents

Based on its structure, which contains both polar (amino, ester, thiadiazole ring) and non-polar (ethyl group) moieties, this compound is anticipated to exhibit solubility in a range of organic solvents.

Predicted Solubility in Common Organic Solvents:

-

High Solubility: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are likely to be excellent solvents due to their ability to solvate the polar functional groups.

-

Moderate Solubility: Alcohols such as methanol and ethanol should be effective solvents due to their ability to form hydrogen bonds.

-

Low Solubility: Non-polar solvents like hexane and toluene are expected to be poor solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining equilibrium solubility.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Preparation: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.

-

Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

Stability Profile: Understanding Degradation Pathways

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. The 1,2,3-thiadiazole ring is known to be susceptible to certain degradation pathways, particularly thermal and photochemical decomposition leading to the extrusion of a nitrogen molecule.[3]

Potential Degradation Pathways

-

Hydrolytic Degradation: The ester functional group is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid and ethanol. The 1,3,4-thiadiazole ring can also be susceptible to hydrolytic cleavage under neutral or basic conditions.[6]

-

Oxidative Degradation: The sulfur atom in the thiadiazole ring and the amino group can be susceptible to oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, may induce decomposition of the 1,2,3-thiadiazole ring.

-

Thermal Degradation: As mentioned, the 1,2,3-thiadiazole ring can undergo thermal decomposition.

Forced Degradation Studies: A Proactive Approach

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] These studies involve exposing the compound to stress conditions that are more severe than those it would typically encounter.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies.

Protocol for a Typical Forced Degradation Study (Acid Hydrolysis):

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Application: Dilute the stock solution with 0.1 M HCl to a final concentration of approximately 100 µg/mL. Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Neutralization: After the incubation period, cool the sample to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.

-

Analysis: Analyze the stressed sample using a stability-indicating HPLC method. Compare the chromatogram to that of an unstressed control sample to identify degradation peaks.

-

Degradant Identification: If significant degradation is observed, utilize LC-MS/MS to identify the mass of the degradation products and propose their structures.

Analytical Methodologies for Quantification

Accurate quantification is crucial for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the parent compound from its degradation products, ensuring that the quantification of the parent compound is not affected by the presence of degradants.

Key Steps in HPLC Method Development:

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.

-

Wavelength Selection: The detection wavelength should be at the UV maximum of the compound to ensure maximum sensitivity.

-

Gradient Optimization: A gradient elution is often necessary to separate the parent compound from all potential degradation products.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Logical Flow for HPLC Method Development

Caption: Logical flow for HPLC method development.

Conclusion

While specific, published data on the solubility and stability of this compound is limited, a strong understanding of its chemical structure and the behavior of related thiadiazole compounds allows for informed predictions and the design of robust experimental investigations. This guide has provided a framework for understanding these critical physicochemical properties, from theoretical considerations to practical, step-by-step protocols. By employing the methodologies outlined herein, researchers can generate the high-quality data necessary to advance their work with this promising heterocyclic compound. The inherent reactivity of the 1,2,3-thiadiazole ring system necessitates careful and thorough stability testing to ensure the integrity of experimental results and the viability of any potential applications.

References

-

Zariquiey, F.S., da Souza, J.V., Estrada-Tejedor, R., & Bronowska, A.K. (2019). If You Cannot Win Them, Join Them: Understanding New Ways to Target STAT3 by Small Molecules. ACS Omega, 4, 13913–13921. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Bakulev, V.A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

- Roge, A.B., Tarte, P.S., Kumare, M.M., Shendarkar, G.R., & Vadvalkar, S.M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

-

Kaur, H., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12, 30889-30902. Available at: [Link]

Sources

- 1. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. download.e-bookshelf.de [download.e-bookshelf.de]

- 4. scbt.com [scbt.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ajrconline.org [ajrconline.org]

Unlocking the Potential of the 1,2,3-Thiadiazole Scaffold: A Theoretical and Computational Guide for Drug Discovery

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole ring, a unique five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antiviral, antimicrobial, and antifungal properties.[2][3] This guide provides a comprehensive exploration of the theoretical underpinnings of the 1,2,3-thiadiazole ring structure, offering a deeper understanding of its electronic properties, reactivity, and application in the rational design of novel therapeutics. By bridging theoretical insights with practical applications, this document aims to empower researchers to harness the full potential of this versatile heterocyclic system.

The Electronic Landscape and Aromaticity of the 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole ring is an aromatic system, a consequence of its cyclic, planar structure with delocalized π-electrons.[4] The π electron density is highest at the sulfur atom, followed by the nitrogen atoms.[5] Conversely, the carbon atoms, C4 and C5, are electron-deficient, which dictates the ring's reactivity.[5] This electronic distribution makes electrophilic substitution on the carbon atoms challenging, while nucleophilic attack, particularly at the C5 position, is more favorable.[5]

Quantum chemical calculations, most notably Density Functional Theory (DFT), have become indispensable for elucidating the structural and electronic properties of 1,2,3-thiadiazole and its derivatives.[1][2] These computational methods provide invaluable insights into molecular stability, reactivity, and potential biological interactions, guiding the rational design of new therapeutic agents.[2]

Frontier Molecular Orbitals and Reactivity

The reactivity of the 1,2,3-thiadiazole ring can be rationalized by examining its frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these orbitals provides crucial information about the molecule's ability to donate and accept electrons.[6]

In many 1,2,3-thiadiazole derivatives, the HOMO is predominantly located on the thiadiazole ring itself, as well as on any associated thioether groups, while the LUMO can be distributed across the thiadiazole ring and any substituted phenyl rings.[6] The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability. A smaller energy gap generally correlates with higher reactivity.

Theoretical Approaches to Synthesis and Reaction Mechanisms

The most common and versatile method for synthesizing the 1,2,3-thiadiazole ring is the Hurd-Mori reaction.[7] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives with thionyl chloride (SOCl₂).[7] More recent, environmentally friendly protocols have been developed, such as metal-free methods that utilize N-tosylhydrazones and elemental sulfur.[7][8]

Theoretical studies can model the reaction pathways of these syntheses, providing insights into the transition states and intermediates involved. This understanding is crucial for optimizing reaction conditions and improving yields.

Caption: Generalized workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Computational Drug Design with 1,2,3-Thiadiazole Derivatives

The diverse biological activities of 1,2,3-thiadiazole derivatives make them attractive candidates for drug development.[2][3] Computational methods play a pivotal role in modern drug discovery by enabling the prediction of a molecule's biological activity and its interaction with therapeutic targets.

Structure-Activity Relationship (SAR) Studies

Theoretical calculations are instrumental in establishing Structure-Activity Relationships (SAR), which correlate a molecule's chemical structure with its biological activity. By calculating various molecular descriptors, such as electronic properties, steric factors, and lipophilicity, researchers can build predictive models to guide the design of more potent and selective drug candidates. For instance, DFT can be used to analyze how different substituents on the 1,2,3-thiadiazole ring influence its electronic properties and, consequently, its biological function.[6]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[1] This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of drug-target interactions. For 1,2,3-thiadiazole derivatives, docking studies can reveal how the thiadiazole ring and its substituents interact with the active site of a target protein, such as an enzyme or receptor. This information is invaluable for designing derivatives with improved binding affinity and specificity.

Sources

- 1. Novel 1,2,3‐Triazole Derivatives as Potential Inhibitors against Covid‐19 Main Protease: Synthesis, Characterization, Molecular Docking and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemlett.com [jchemlett.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

Introduction

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a member of the thiadiazole family, it serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. The 1,2,3-thiadiazole core, in particular, is a recognized pharmacophore that imparts unique physicochemical properties to parent molecules, influencing their ability to interact with biological targets. This guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, designed to support researchers in leveraging this compound for novel therapeutic development.

Core Molecular Attributes

The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇N₃O₂S | [1] |

| Molecular Weight | 173.19 g/mol | [1] |

| CAS Number | 6440-02-4 | [1] |

Synthesis and Mechanistic Insights

The synthesis of 1,2,3-thiadiazoles is most notably achieved through the Hurd-Mori synthesis.[2][3] This reaction involves the cyclization of α-acylhydrazones of ketones or aldehydes with thionyl chloride.[2] While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a representative procedure can be conceptualized based on the Hurd-Mori reaction.

Conceptual Synthesis Workflow via Hurd-Mori Reaction

The synthesis would logically proceed through two main stages: formation of a suitable hydrazone precursor followed by the cyclization to form the thiadiazole ring.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Representative)

It is crucial to note that the following protocol is a generalized representation of the Hurd-Mori synthesis and should be optimized and validated under appropriate laboratory conditions.

Step 1: Synthesis of the Hydrazone Intermediate

-

Dissolve ethyl 2-cyano-3-oxobutanoate (1 equivalent) in a suitable solvent such as ethanol.

-

Add a hydrazine derivative (e.g., hydrazine hydrate, 1.1 equivalents) dropwise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product may precipitate. If so, filter the solid, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the resulting residue by column chromatography.

Step 2: Cyclization to this compound

-

Suspend the dried hydrazone intermediate (1 equivalent) in a suitable solvent like dichloromethane or toluene.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (2-3 equivalents) to the cooled suspension with vigorous stirring.

-

Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by pouring it into ice-cold water.

-

Neutralize the aqueous layer with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final product.

Physicochemical and Safety Data

Precise experimental data for this compound is not widely published. The data presented below is for the isomeric compound, Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate , and should be used with caution as a reference for the 1,2,3-isomer.

| Property | Value (for 1,3,4-isomer) | Source(s) |

| Melting Point | 197-199 °C | |

| Boiling Point | 317.9 °C at 760 mmHg | |

| Density | 1.419 g/cm³ |

Safety and Handling (for 1,3,4-isomer)

-

Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Applications in Drug Discovery and Development

Thiadiazole derivatives are integral to the development of novel therapeutic agents due to their broad spectrum of pharmacological activities. They are recognized for their anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. This compound serves as a key pharmaceutical intermediate in the synthesis of more complex bioactive molecules.[5]

The amino and ester functional groups on the thiadiazole ring provide reactive handles for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening.

Workflow for Derivative Synthesis

Caption: Potential synthetic pathways for diversifying the core structure.

The ability to functionalize both the amino and ester groups allows for the exploration of a vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, primarily based on the Hurd-Mori reaction, provides a viable route to this important intermediate. While specific experimental data for this isomer is limited, the known biological activities of the broader thiadiazole class underscore its importance. Further research into the specific synthesis and properties of this compound is warranted to fully unlock its potential in the development of novel therapeutics.

References

-

Hurd, C. D., & Mori, R. I. (1955). The Reaction of Hydrazones with Thionyl Chloride. Journal of the American Chemical Society, 77(20), 5359–5364. [Link]

-

ResearchGate. (n.d.). Synthesis and properties of 5-amino-1,2,3-thiadiazole-4-carbothioamides. Retrieved January 18, 2026, from [Link]

-

Wikipedia. (n.d.). Hurd–Mori 1,2,3-thiadiazole synthesis. Retrieved January 18, 2026, from [Link]

-

ISRES Publishing. (n.d.). Thiadiazoles and Their Properties. Retrieved January 18, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. Retrieved January 18, 2026, from [Link]

Sources

A Technical Guide to the Physicochemical Characteristics of Aminothiadiazole Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The incorporation of an amino group and subsequent esterification of aminothiadiazole derivatives introduces crucial modifications that significantly influence their physicochemical profile. These properties are paramount as they govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its viability as a drug candidate.[3][4]

This guide provides an in-depth exploration of the core physicochemical characteristics of aminothiadiazole esters. It moves beyond a mere listing of properties to explain the causality behind their measurement and significance, offering field-proven insights and detailed experimental protocols for their determination.

Core Physicochemical Properties: The Pillars of Drug Viability

The journey of a drug from administration to its target is dictated by a complex interplay of its physical and chemical properties. For aminothiadiazole esters, the most critical parameters include lipophilicity, aqueous solubility, ionization constant (pKa), and chemical stability. Understanding and optimizing these characteristics is a crucial step in early drug discovery to reduce attrition rates.[3]

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a key determinant of its ability to cross biological membranes.[5] It is quantified by the partition coefficient (P), typically expressed in its logarithmic form, LogP.[5][6]

-

Why it Matters: A delicate balance is required. Sufficient lipophilicity is necessary for membrane permeation and interaction with hydrophobic targets.[7] However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[5][6] For orally administered drugs, a LogP value of less than 5 is generally desirable, according to Lipinski's Rule of 5.[5]

-

The Role of Ionization (LogD): Since many drugs, including aminothiadiazoles, are ionizable, their lipophilicity is pH-dependent. The distribution coefficient (LogD) is the effective lipophilicity at a specific pH, typically physiological pH 7.4, and is a more accurate predictor of in vivo behavior.[5]

Aqueous Solubility (logS)

Aqueous solubility is the maximum concentration of a substance that can dissolve in water. It is a fundamental prerequisite for absorption from the gastrointestinal tract and for parenteral administration.[8][9]

-

Why it Matters: Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[8][10] Compounds must be in solution to be absorbed. If solubility is too low, achieving a therapeutic concentration in the bloodstream becomes challenging.[9][11]

-

Kinetic vs. Thermodynamic Solubility: In early discovery, kinetic solubility is often measured in high-throughput screens. This involves dissolving the compound in an organic solvent like DMSO first, then adding it to an aqueous buffer.[9][10][12] Thermodynamic solubility, considered the "gold standard," measures the equilibrium solubility of the solid compound in an aqueous buffer and is more time-intensive but provides a more accurate value for later-stage development.[9][10]

Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% in its neutral form. The aminothiadiazole core contains basic nitrogen atoms, making pKa a critical parameter.

-

Why it Matters: The ionization state of a drug affects its solubility, permeability, and binding to its target.[8][13] At physiological pH, the ratio of ionized to non-ionized species will dictate how the drug behaves. The ionized form is typically more water-soluble, while the neutral form is more lipid-soluble and thus more readily crosses cell membranes.[14]

-

Impact on ADME: The pKa influences where a drug is absorbed in the gastrointestinal tract, its binding to plasma proteins, and its potential for renal clearance.[13]

Chemical Stability

The stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity.[15] For aminothiadiazole esters, the primary concern is the hydrolysis of the ester linkage.

-

Why it Matters: Chemical degradation can lead to a loss of potency and the formation of potentially toxic byproducts.[15][16] The ester functional group, while often used to improve properties like permeability (as in a prodrug strategy), is susceptible to hydrolysis.[17]

-

Hydrolysis Mechanisms: Ester hydrolysis can be catalyzed by acid or base and involves the nucleophilic attack of water at the carbonyl carbon.[15][17] The rate of this degradation is pH-dependent and can also be accelerated by enzymes (esterases) in the body.[17][18] Stability testing across a range of pH values is essential to predict shelf-life and in vivo behavior.[16][]

Structure-Property Relationships (SPR)

The physicochemical properties of aminothiadiazole esters are not static; they can be fine-tuned by modifying the molecular structure.

-

Ester Moiety: Altering the alkyl or aryl group of the ester can significantly impact lipophilicity and stability. A larger, more hydrophobic ester group will increase LogP but may also increase steric hindrance, potentially slowing enzymatic hydrolysis.

-

Substituents on the Aromatic Core: Adding electron-withdrawing or electron-donating groups to any phenyl rings attached to the thiadiazole core can alter the pKa of the amino group and the overall electronic character of the molecule, influencing both solubility and target binding interactions.[7][20] Isosteric replacement of a thiazole with an oxazole, for instance, has been shown to significantly increase water solubility.[21]

Experimental Determination of Physicochemical Properties

Accurate and reproducible measurement of these properties is crucial for making informed decisions in drug development.[3][22]

Workflow for Physicochemical Profiling

The following diagram illustrates a typical workflow for characterizing a new aminothiadiazole ester.

Caption: General workflow for physicochemical characterization.

Protocol 1: pKa Determination by Potentiometric Titration

This method is considered a gold standard for its accuracy and reliability.[13][23]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve.[23][24]

Methodology:

-

Preparation: Prepare a 1 mM solution of the aminothiadiazole ester in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low). Ensure the ionic strength is kept constant using a background electrolyte like 0.15 M KCl.[23][24]

-

Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[24]

-

Titration Setup: Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C) on a magnetic stirrer. Purge with nitrogen to remove dissolved CO2.[24]

-